3-Methoxy-4-methylbenzamide
Overview
Description
3-Methoxy-4-methylbenzamide: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring . This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 3-Methoxy-4-methylbenzamide is Poly [ADP-ribose] polymerase 1 (PARP1) . PARP1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
This compound interacts with its target, PARP1, by binding to it . .
Biochemical Pathways
DNA repair pathway . By inhibiting PARP1, it may impact the ability of cells to repair damaged DNA, which could potentially lead to cell death .
Result of Action
Given its target, it is likely that the compound could induce cell death by inhibiting DNA repair . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylbenzamide typically involves the reaction of 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the benzamide . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy and methyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-4-methylbenzamide.
Reduction: Formation of 3-methoxy-4-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 3-methoxy-4-methylbromobenzamide.
Scientific Research Applications
Chemistry: 3-Methoxy-4-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of biochemical assays .
Medicine: Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- N-Methoxy-N-methylbenzamide
- N-Methoxy-N-methylacetamide
- N-Benzylbenzamide
- N,N-Dimethylbenzamide
Comparison: 3-Methoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-methoxy-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSZIONFUSZSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634764 | |
Record name | 3-Methoxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017082-75-5 | |
Record name | 3-Methoxy-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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